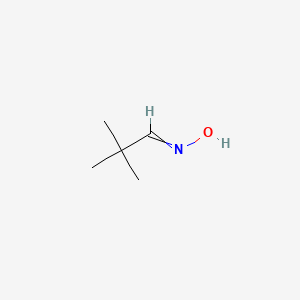

Pivalaldoxime

CAS No.:

Cat. No.: VC13395428

Molecular Formula: C5H11NO

Molecular Weight: 101.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H11NO |

|---|---|

| Molecular Weight | 101.15 g/mol |

| IUPAC Name | N-(2,2-dimethylpropylidene)hydroxylamine |

| Standard InChI | InChI=1S/C5H11NO/c1-5(2,3)4-6-7/h4,7H,1-3H3 |

| Standard InChI Key | OEFVJAZWSLPDEP-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C=NO |

| Canonical SMILES | CC(C)(C)C=NO |

Introduction

| Property | Value | Source |

|---|---|---|

| Melting Point | 41 °C | |

| Boiling Point | 149.6 °C at 760 mmHg | |

| Density | 0.862 g/cm³ | |

| Flash Point | 65.0 °C | |

| Solubility | Partially soluble in water, soluble in organic solvents |

The compound’s stability under ambient conditions and resistance to hydrolysis make it a valuable intermediate in synthetic workflows.

Synthesis and Production

Pivalaldoxime is synthesized via the condensation of pivalaldehyde with hydroxylamine. The reaction proceeds under mild conditions, typically employing hydroxylamine hydrochloride and sodium carbonate in aqueous media .

Detailed Synthesis Protocol

-

Reagents:

-

Pivalaldehyde (0.50 mol)

-

Hydroxylamine hydrochloride (200 mmol)

-

Sodium carbonate (100 mmol)

-

Chloroform (extraction solvent)

-

-

Procedure:

Alternative Methods

-

Catalytic Hydration: Pivalonitrile can be hydrated using aldoximes as water surrogates in the presence of rhodium catalysts, though this method is less common .

Chemical Properties and Reactivity

Pivalaldoxime exhibits distinct reactivity patterns due to its sterically hindered structure:

Stability and Decomposition

-

Thermal Stability: Decomposes above 150 °C, releasing nitrogen oxides .

-

Hydrolytic Resistance: Unlike linear aldoximes, its branched structure impedes hydrolysis, enabling use in anhydrous conditions .

Key Reactions

-

Reduction to Neopentylamine:

-

Beckmann Rearrangement:

-

Under acidic conditions, pivalaldoxime rearranges to N-pivaloyl derivatives, though this pathway is less explored due to competing side reactions.

-

Applications in Organic Synthesis

Pivalaldoxime’s utility spans multiple domains:

Intermediate in Amine Synthesis

-

Neopentylamine Production: A 52% yield of neopentylamine hydrochloride is achieved via LiAlH₄ reduction, highlighting its role in synthesizing branched amines .

Transfer Hydration Reactions

-

Nitrile Hydration: Acts as a water surrogate in rhodium-catalyzed nitrile-to-amide conversions, enabling anhydrous conditions .

Catalysis

-

Palladium-Catalyzed C–H Functionalization: Serves as a co-catalyst in selective C–H bond activation reactions, enhancing yields in complex molecule synthesis .

Research Findings and Case Studies

Stereochemical Studies

-

Mass Spectrometry Analysis: Deuterium-labeling studies confirm hydrogen transfer mechanisms during fragmentation, critical for understanding its gas-phase behavior .

Industrial Applications

-

Pharmaceutical Intermediates: Used in the synthesis of β-lactam antibiotics, where its steric bulk improves reaction selectivity .

Case Study: Neopentylamine Synthesis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume